molecular formula C18H15N3O4 B6529338 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946306-09-8

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6529338
CAS No.: 946306-09-8
M. Wt: 337.3 g/mol
InChI Key: KMSQOOBUWXUKAG-UHFFFAOYSA-N
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Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a benzodioxole moiety linked to an oxadiazole ring via a phenyl group, which contributes to its unique chemical and biological characteristics.

Mechanism of Action

Mode of Action

It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities, including anticancer and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (e.g., acidic or basic medium) facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide}: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-{5-[4-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide}: Similar structure but with a propyl group.

Uniqueness

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the oxadiazole ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-16-20-21-18(25-16)11-3-6-13(7-4-11)19-17(22)12-5-8-14-15(9-12)24-10-23-14/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQOOBUWXUKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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